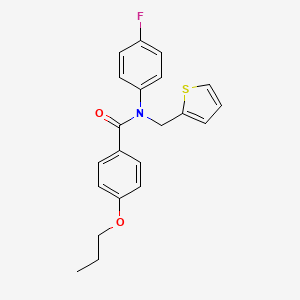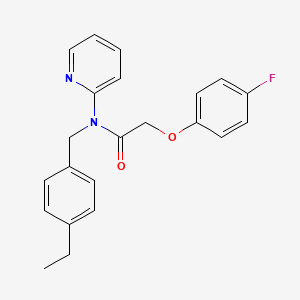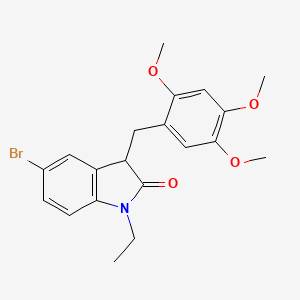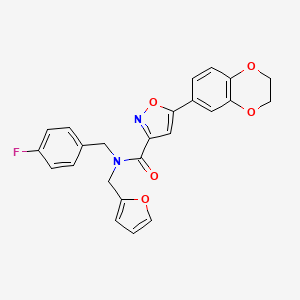![molecular formula C18H18BrNO B11349786 5-bromo-3-[4-(propan-2-yl)benzyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11349786.png)
5-bromo-3-[4-(propan-2-yl)benzyl]-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-3-[4-(propan-2-yl)benzyl]-1,3-dihydro-2H-indol-2-one is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a bromine atom at the 5-position, a benzyl group substituted with an isopropyl group at the 3-position, and a ketone functional group at the 2-position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-[4-(propan-2-yl)benzyl]-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common method involves the bromination of an indole precursor, followed by the introduction of the benzyl group through a Friedel-Crafts alkylation reaction. The final step involves the formation of the ketone group through oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound is produced in high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-bromo-3-[4-(propan-2-yl)benzyl]-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
5-bromo-3-[4-(propan-2-yl)benzyl]-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-3-[4-(propan-2-yl)benzyl]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The bromine atom and the ketone group play crucial roles in its reactivity and binding affinity to biological targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-3-[4-(methyl)benzyl]-1,3-dihydro-2H-indol-2-one
- 5-bromo-3-[4-(ethyl)benzyl]-1,3-dihydro-2H-indol-2-one
- 5-bromo-3-[4-(tert-butyl)benzyl]-1,3-dihydro-2H-indol-2-one
Uniqueness
5-bromo-3-[4-(propan-2-yl)benzyl]-1,3-dihydro-2H-indol-2-one is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties, potentially leading to different biological activities and reactivity compared to its analogs.
Properties
Molecular Formula |
C18H18BrNO |
|---|---|
Molecular Weight |
344.2 g/mol |
IUPAC Name |
5-bromo-3-[(4-propan-2-ylphenyl)methyl]-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C18H18BrNO/c1-11(2)13-5-3-12(4-6-13)9-16-15-10-14(19)7-8-17(15)20-18(16)21/h3-8,10-11,16H,9H2,1-2H3,(H,20,21) |
InChI Key |
POJVECGXSWVUHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC2C3=C(C=CC(=C3)Br)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(3-fluoro-4-methylphenyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B11349718.png)

![5-(4-ethoxyphenyl)-N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B11349721.png)

![N-(4-bromo-3-methylphenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11349728.png)

![2-{1-[(2-Methylphenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole](/img/structure/B11349743.png)
![2-[(E)-2-(4-bromophenyl)vinyl]quinolin-8-ol](/img/structure/B11349749.png)
![1-(benzylsulfonyl)-N-[3-(morpholin-4-yl)propyl]piperidine-4-carboxamide](/img/structure/B11349760.png)
![2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-(3-pyridinylmethyl)acetamide](/img/structure/B11349762.png)



![N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B11349783.png)
